(S)-3-Boc-amino-2,6-dioxopiperidine
Description
Significance of Chiral Piperidine-2,6-dione Derivatives in Organic Synthesis
The piperidine (B6355638) ring is a common structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov The introduction of a chiral center into the piperidine scaffold can significantly influence a molecule's biological activity. researchgate.net Chiral piperidine-2,6-dione derivatives, in particular, are of great interest due to their prevalence in medicinally active compounds.
The synthesis of these chiral derivatives is a key area of research in organic chemistry. researchgate.net The development of efficient and stereoselective methods for their preparation is crucial for accessing enantiomerically pure compounds for biological evaluation. rsc.org The reactivity of the dione (B5365651) functionality and the stereochemistry of the substituents on the piperidine ring provide a versatile platform for creating diverse molecular architectures. rsc.org
Overview of the (S)-3-Boc-amino-2,6-dioxopiperidine Moiety as a Core Structure
The this compound moiety serves as a fundamental building block in the construction of more complex molecules. Its importance lies in its ability to act as a versatile intermediate. lookchem.comchemdad.com The Boc-protected amine allows for the introduction of various functional groups after its removal, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The introduction of chiral piperidine scaffolds into small molecules has been shown to offer several advantages in drug design, including:
Modulation of physicochemical properties. researchgate.netresearchgate.net
Enhancement of biological activities and selectivity. researchgate.netresearchgate.net
Improvement of pharmacokinetic properties. researchgate.netresearchgate.net
Reduction of cardiac hERG toxicity. researchgate.netresearchgate.net
The piperidine-2,6-dione core itself is a key pharmacophore in a number of therapeutic agents. The specific (S)-configuration at the 3-position is often critical for the desired biological effect. The development of synthetic routes to access this specific stereoisomer in high purity is therefore a significant focus of research. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 3 Boc Amino 2,6 Dioxopiperidine and Its Chiral Analogues
Stereoselective and Enantioselective Synthesis Approaches
Stereoselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule. Enantioselective methods, in particular, aim to generate one enantiomer in excess over the other.
Asymmetric Michael Addition Reactions
The Michael addition is a widely used carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). buchler-gmbh.com The asymmetric variant of this reaction is a powerful tool for creating chiral molecules. buchler-gmbh.com When the nucleophile is nitrogen-based, the reaction is termed an aza-Michael reaction, which is fundamental for synthesizing nitrogen-containing compounds. buchler-gmbh.comnih.gov
The enantioselectivity of these reactions is often induced by chiral catalysts. researchgate.net For instance, heterobimetallic complexes derived from C2-symmetric amino diols have been shown to be effective catalysts. researchgate.net These catalysts can accelerate the addition of nucleophiles to α,β-unsaturated systems with high yields and enantiomeric excess. researchgate.net The general principle involves the formation of a chiral complex that directs the approach of the nucleophile to the acceptor, favoring the formation of one specific enantiomer.
| Catalyst Type | Nucleophile (Michael Donor) | Acceptor (Michael Acceptor) | Key Feature |
| Chiral Amino Diol Complex | Malonates, Thiophenol | α,β-unsaturated aldehydes, ketones | High yield and enantiomeric induction researchgate.net |
| Cinchona Alkaloid Derivatives | Amines, Amides | α,β-unsaturated carbonyls | High yields and excellent enantioselectivity buchler-gmbh.com |
Organocatalytic Asymmetric Synthesis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the context of asymmetric synthesis, chiral organocatalysts are employed to produce enantiomerically enriched products. This approach aligns with the principles of green chemistry as the catalysts are often metal-free, stable, and non-toxic. buchler-gmbh.com
For the synthesis of chiral nitrogenous compounds, organocatalysts like cinchona alkaloid derivatives (e.g., squaramides, thioureas) and chiral primary amines have proven highly effective in promoting asymmetric aza-Michael reactions. buchler-gmbh.comnih.gov These catalysts typically activate the substrates through the formation of hydrogen bonds. buchler-gmbh.com For example, a chiral bifunctional tertiary amine-squaramide catalyst has been used in cascade aza-Michael/Michael additions to yield products with excellent diastereoselectivity and enantioselectivity (>99% ee). nih.gov
| Organocatalyst Type | Reaction Type | Substrate 1 | Substrate 2 | Stereoselectivity |
| Cinchona-based primary amine | Cascade aza-Michael-aldol | α,β-unsaturated ketones | 2-(1H-pyrrol-2-yl)-2-oxoacetates | ~92% ee, >20:1 dr nih.gov |
| Chiral bifunctional squaramide | Cascade aza-Michael/Michael | 3-ylideneoxindoles | 4-tosylaminobut-2-enoates | >99% ee, >99:1 dr nih.gov |
Chiral Auxiliary and Catalyst-Controlled Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a time-efficient method for synthesizing enantiomerically pure compounds, including therapeutic agents and natural products. sigmaaldrich.com Common chiral auxiliaries include ephedrine (B3423809) and oxazolidinone derivatives. sigmaaldrich.com In the synthesis of optically active amino acids, for example, a chiral auxiliary can be used to direct the alkylation of a glycine-nickel complex, leading to high optical purity after hydrolysis. tcichemicals.com
Catalyst-controlled strategies, as discussed previously, rely on a chiral catalyst to influence the stereoselectivity of a reaction. The catalyst, used in sub-stoichiometric amounts, creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. researchgate.net
Stereodivergent Synthesis
Stereodivergent synthesis offers a highly flexible approach, enabling the selective formation of any possible diastereomer of a product from a single set of starting materials. rsc.org This is achieved by carefully choosing the reagents and reaction conditions, allowing access to all stereoisomers of a target molecule. This methodology is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening. A key strategy involves leveraging both substrate and reagent control to guide the stereochemical pathway. For instance, in the synthesis of 2-amino-1,3-diols, the axial chirality of an enantioenriched allene (B1206475) precursor can be transferred to create any of the four possible stereoisomers of the product. rsc.org
Multistep Synthetic Routes
The construction of complex molecules like (S)-3-Boc-amino-2,6-dioxopiperidine often involves a sequence of reactions, where the formation of the core ring structure is a critical step.
Cyclization Reactions for Piperidine-2,6-dione Ring Formation
The piperidine-2,6-dione scaffold is the core structure of the target molecule. nih.gov Its formation is typically achieved through a cyclization reaction. One common route starts with a protected glutamine derivative. For example, a synthesis has been reported that uses L-Glutamine as the starting material. google.com The process involves protection of the amino group, followed by a cyclization step to form the six-membered ring, and subsequent deprotection. google.com This method provides a straightforward pathway to the 3-aminopiperidine-2,6-dione (B110489) core, which can then be protected with a Boc group to yield the final product. google.com The reaction conditions for these steps are generally mild, avoiding the need for high-pressure hydrogenation and making the process suitable for larger-scale production. google.com
Derivatization from N-Protected Glutamine Precursors
The synthesis of piperidine-2,6-dione derivatives can be achieved starting from N-protected glutamine precursors. A common approach involves the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride (B1165640). In a typical procedure, the aniline derivative is dissolved in a solvent like toluene, and glutaric anhydride is added. The mixture is then heated to reflux for a period, typically around 2 hours. After cooling, the resulting intermediate is often precipitated, filtered, and washed. This crude product can then be subjected to cyclization. A frequently used reagent for this step is 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as chloroform, followed by another period of reflux to yield the desired piperidine-2,6-dione. researchgate.net
Reductive Ring-Opening and Intramolecular Cyclization Protocols
Reductive ring-opening followed by intramolecular cyclization presents another effective strategy for constructing piperidine (B6355638) scaffolds. This approach can be seen in the synthesis of novel tetrahydroisoquinoline and piperidine derivatives from substituted indenes or cyclopentenes. The process begins with the oxidative cleavage of a carbon-carbon double bond within the ring, which generates reactive diformyl intermediates. nih.gov
This is followed by a ring-closing step that utilizes a primary chiral amine, such as (R)- or (S)-α-methylbenzylamine, in a reductive amination protocol. This sequence facilitates the formation of the new nitrogen-containing heterocycle through ring expansion. nih.gov This stereocontrolled method allows for precise control over the stereochemistry of the final products. nih.gov For instance, the cyclization of dicarbonyl intermediates derived from methyl- or phenylindene can lead to the corresponding tetrahydroisoquinoline derivatives with high selectivity. nih.gov
Another example involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction is mediated by acid, which functionalizes the alkyne and leads to the formation of an enamine. This intermediate then generates an iminium ion, which upon subsequent reduction, forms the piperidine ring. nih.gov
One-Pot Sequential Reactions
One-pot sequential reactions offer an efficient and streamlined approach to synthesizing complex molecules like piperidine derivatives from simpler starting materials. These methods avoid the need for isolating and purifying intermediates, which can save time and resources. For example, a one-pot synthesis of nitrogen-containing heterocycles can be achieved from alkyl dihalides and primary amines or hydrazines. This cyclocondensation reaction is often carried out in an alkaline aqueous medium and can be accelerated using microwave irradiation. organic-chemistry.org
Another strategy involves the nor-AZADO-catalyzed aerobic oxidation of 1,2-diols to form α-keto acids. This oxidation can be combined in a one-pot process with a transamination reaction, using a chiral amine like DL-2-phenylglycine, to produce unnatural α-amino acids. rsc.org
Synthesis of Related Chiral Piperidine-2,6-dione Scaffolds
The synthesis of more complex chiral piperidine-2,6-dione scaffolds, such as those with spirocyclic or polyfunctional features, requires specialized synthetic strategies.
Spiropiperidine Scaffold Synthesis
The construction of spiropiperidine scaffolds, which contain a spirocyclic center, has gained significant attention in drug discovery. rsc.org These rigid three-dimensional structures are desirable for exploring new chemical space. rsc.orgwhiterose.ac.uk Methodologies for synthesizing these scaffolds can be broadly categorized into two main strategies: forming the spiro-ring on a pre-existing piperidine ring, or constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. rsc.org
One approach involves an intramolecular attack of a nitrile function by an organolithium species. This can be achieved through a halogen/lithium exchange reaction, for example, using t-BuLi or lithium naphthalenide, to create the spiro-center. nih.gov Another method is the Parham-type cyclization, which has been used to furnish desired spirolactams. nih.gov Additionally, intramolecular palladium-catalyzed α-arylation reactions have been developed for the synthesis of 3-spiropiperidines. whiterose.ac.uk
The following table summarizes various strategies for the synthesis of spiropiperidines:
| Strategy | Key Reaction | Starting Material Example | Product Type |
| Spiro-ring formation on a preformed piperidine | Intramolecular attack of a nitrile by an organolithium species | Piperidine with a tethered halogenated nitrile | Spiropiperidine |
| Piperidine ring formation on a preformed carbocycle/heterocycle | Parham-type cyclization | Halogenated benzylic arenes and cyclic carboxylates | Pyrazolo-fused spirolactams |
| Spiro-ring formation on a preformed piperidine | Intramolecular palladium-catalyzed α-arylation | Amide with a tethered aryl bromide | 3-Spiropiperidine |
Polyfunctional Piperidine-Based Compound Synthesis
The synthesis of polyfunctional piperidine-based compounds often draws inspiration from biosynthetic pathways. A general and stereoselective method for assembling multi-substituted chiral piperidines involves a three-component vinylogous Mannich-type reaction. rsc.org This reaction utilizes a functionalized dienolate, such as a 1,3-bis-trimethylsilylenol ether, and results in a chiral 2,3-dihydropyridinone adduct. rsc.org This versatile intermediate serves as a cornerstone for building a variety of new chiral piperidine compounds. rsc.org
When appropriately functionalized aldehydes are used as substrates, the resulting dihydropyridinone adduct can undergo further cyclization to form a second piperidine ring, leading to the creation of chiral polyfunctional quinolizidine (B1214090) enaminones. rsc.org These complex intermediates can then be transformed into a variety of new chiral quinolizidine compounds, including naturally occurring alkaloids. rsc.org
Chemical Transformations and Derivatizations of the S 3 Boc Amino 2,6 Dioxopiperidine Scaffold
Functional Group Interconversions on the Piperidine-2,6-dione Ring
The piperidine-2,6-dione (or glutarimide) ring of the scaffold is amenable to several functional group interconversions, enabling fine-tuning of the molecule's properties. Key transformations include modifications at the imide nitrogen and the α-carbon positions.
N-Alkylation and N-Arylation: The imide nitrogen of the glutarimide (B196013) ring can be functionalized after the initial synthesis or subsequent modifications. While direct alkylation of the N-Boc protected scaffold is less common, the deprotected 3-aminopiperidine-2,6-dione (B110489) readily undergoes N-arylation. This is a cornerstone reaction in the synthesis of drugs like lenalidomide (B1683929) and pomalidomide (B1683931), where the glutarimide moiety is coupled with a substituted isoindolinone system. chemicalbook.comgoogle.com This reaction typically proceeds via nucleophilic attack of the imide nitrogen on an electrophilic partner.
α-Carbon Functionalization: The carbon atoms alpha to the carbonyl groups of the glutarimide ring are potential sites for introducing substituents. Recent advances have shown that glutarimide cores can be converted into aryl diazoacetate derivatives, which then undergo rhodium-catalyzed C-H functionalization reactions. nih.govacs.org This allows for the insertion of carbene fragments into various C-H bonds, creating novel carbon-carbon linkages at the α-position. Another approach involves hydrogen atom transfer (HAT) initiated reactions, which can functionalize the C-H bonds alpha to the ring nitrogen. acs.org
Ring-Opening and Closing: Under certain conditions, the glutarimide ring can be opened, for example, through hydrolysis. Subsequent re-cyclization can be performed, which in some synthetic routes allows for the establishment or retention of specific stereochemistry. nih.govacs.org
| Transformation | Reagents/Conditions | Position | Outcome |
| N-Arylation | Substituted isoindolinone precursor, base | Imide Nitrogen (N-1) | Forms N-aryl glutarimide derivatives (e.g., lenalidomide structure) |
| C-H Functionalization | Aryl diazoacetates, Rhodium(II) catalyst | α-Carbon (C-4) | Introduction of new C-C bonds |
| HAT-initiated Functionalization | Mn(CF3PDP)/H2O2 or alkoxyl radicals/Ni catalyst | α-Carbon (C-3, C-5) | C-H bond methylation or other functionalization |
Modifications and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the 3-amino moiety, preventing its participation in undesired side reactions during the modification of other parts of the molecule. Its removal is a key step to unmask the amine for subsequent coupling reactions.
The deprotection of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the substrate. The reaction proceeds through the formation of a transient tert-butyl cation, which then decomposes to isobutene and carbon dioxide.
Commonly used methods for Boc deprotection are summarized below:
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | A very common and effective method. TFA is volatile and easily removed. |
| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | 0 °C to Room Temp | Often used as a solution in an organic solvent. The resulting amine is isolated as the hydrochloride salt. |
| Sulfuric Acid (H₂SO₄) | Dioxane/Water | Room Temp | Strong, non-volatile acid. |
| Formic Acid | - | Room Temp to 40 °C | A milder acidic condition. |
Upon completion of the deprotection, the resulting (S)-3-amino-2,6-dioxopiperidine is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate), which is often used directly in the next synthetic step without further purification. google.com
Introduction of Diverse Substituents on the Dioxopiperidine Core
Creating molecular diversity is central to drug discovery. The (S)-3-Boc-amino-2,6-dioxopiperidine scaffold can be decorated with a wide range of substituents at multiple positions.
Substitution at the 3-Position: While this article focuses on the derivatization of the existing scaffold, it is noteworthy that analogs have been synthesized where the Boc-amino group is replaced entirely with other functionalities. For instance, isosteric replacement of the amino group with methyl or chloro groups has been explored to generate analogs of lenalidomide and pomalidomide. nih.govresearchgate.net
Substitution at the 4-Position: As mentioned in section 3.1, C-H activation and functionalization strategies are emerging as powerful tools to introduce substituents at the C-4 position of the glutarimide ring. nih.govacs.org This allows for the creation of derivatives that would be difficult to access through traditional cyclization strategies.
Substitution at the Imide Nitrogen (N-1): This is one of the most common points for introducing diversity. Following Boc deprotection, the resulting 3-aminopiperidine-2,6-dione is coupled with various electrophiles. The synthesis of lenalidomide and pomalidomide are prime examples, where the N-1 position is attached to a 4-aminoisoindolin-1-one (B52741) and a 4-aminoisoindoline-1,3-dione moiety, respectively. chemicalbook.comgoogle.comresearchgate.net
Coupling Reactions for Scaffold Elaboration
Elaboration of the scaffold, particularly after Boc deprotection, is critical for building complex molecules. The unmasked primary amine at the C-3 position serves as a versatile handle for a variety of coupling reactions.
Amide Bond Formation: The free amine of 3-aminopiperidine-2,6-dione can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. Standard peptide coupling reagents such as EDC/HOBt can also be employed for this transformation.
Nucleophilic Substitution/Condensation: The synthesis of immunomodulatory drugs like lenalidomide involves the coupling of 3-aminopiperidine-2,6-dione hydrochloride with precursors like methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This reaction proceeds via nucleophilic attack of the glutarimide nitrogen onto the electrophilic benzylic carbon, leading to the formation of the isoindolinone ring system attached to the piperidinedione core.
Palladium-Catalyzed Cross-Coupling Reactions: Although less commonly reported directly on this specific scaffold, modern cross-coupling reactions represent a powerful strategy for elaboration. mdpi.com For example, if a halogen atom were introduced onto the piperidine-2,6-dione ring, Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings could be employed. researchgate.netresearchgate.net Studies on N-acyl-glutarimides have shown their utility in Suzuki-Miyaura cross-coupling reactions, highlighting the potential for N-C bond activation and functionalization. researchgate.net
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Linkage |
| Nucleophilic Condensation | 2-(bromomethyl)-3-nitrobenzoate ester | Base (e.g., Triethylamine) | N-C bond to form isoindolinone |
| Amide Coupling | Carboxylic Acid | EDC, HOBt, or similar | Amide bond at C-3 amine |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium Catalyst, Base | C-C bond (requires halogenated scaffold) |
| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Ligand, Base | C-N bond (requires halogenated scaffold) |
Applications of S 3 Boc Amino 2,6 Dioxopiperidine in Complex Molecule Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The enantiomerically pure glutarimide (B196013) core is a key pharmacophore found in numerous natural products and pharmaceuticals. nih.gov The (S)-configuration of the title compound makes it a direct precursor for synthesizing natural products with corresponding stereochemistry.
While the piperidine-2,6-dione moiety is a common structural motif, its deprotected form, (S)-3-aminopiperidine-2,6-dione, has been identified as a direct biosynthetic intermediate of the microbial alkaloid indigoidine. nih.gov Indigoidine is a blue pigment produced by certain bacteria, formed by the dimerization of two glutarimide units. Research into its biosynthesis has confirmed that the enzyme assembly line first produces (S)-3-aminopiperidine-2,6-dione from L-glutamine, which then undergoes enzymatic dehydrogenation and dimerization to yield the final natural product. nih.gov This biosynthetic insight highlights the fundamental role of the (S)-3-aminopiperidine-2,6-dione scaffold in the natural construction of complex alkaloids. nih.gov
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy that enables the efficient creation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. frontiersin.orgnih.gov The glutarimide core derived from (S)-3-Boc-amino-2,6-dioxopiperidine is an ideal scaffold for DOS due to its rigid structure and multiple points for functionalization.
Recent studies have demonstrated the utility of glutarimide-containing compounds as precursors for rhodium carbene-based reactions. nih.gov By derivatizing the glutarimide core into an aryl diazoacetate, chemists can perform highly enantioselective C-H functionalization and cyclopropanation reactions. nih.gov This methodology allows for the rapid introduction of diverse and stereochemically rich functionalities in a single step, creating libraries of novel compounds. nih.gov Such approaches are crucial for exploring new chemical space and identifying molecules with unique biological activities. broadinstitute.orgresearchgate.net
Precursor in Medicinal Chemistry Lead Generation
The most significant application of this compound is as a key intermediate in the synthesis of leading pharmaceuticals. lookchem.comchemdad.com Upon removal of the Boc group, it yields 3-aminopiperidine-2,6-dione (B110489) hydrochloride, the essential chiral building block for a class of drugs known as immunomodulatory imide drugs (IMiDs). google.com
This class includes the blockbuster cancer therapies Lenalidomide (B1683929) and Pomalidomide (B1683931). wikipedia.org The synthesis of these drugs involves coupling the 3-aminopiperidine-2,6-dione core with a substituted isoindolinone fragment. wikipedia.org The glutarimide moiety is essential for their mechanism of action, which involves binding to the protein Cereblon (CRBN). nih.gov This binding event modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins involved in cancer cell proliferation. nih.gov The compound's role as a direct precursor to this critical pharmacophore places it at the center of lead generation and optimization for some of the most important therapeutics in oncology. google.comwikipedia.org
Chiral Analysis and Stereochemical Characterization
Chromatographic Techniques for Enantiomeric Separation
The separation of enantiomers is a critical step in the characterization of (S)-3-Boc-amino-2,6-dioxopiperidine. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, is the most prevalent approach.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in terms of speed and reduced solvent consumption compared to traditional liquid chromatography. While specific applications of SFC for the direct analysis of this compound are not extensively detailed in publicly available literature, the principles of SFC are well-suited for this type of molecule. researchgate.net
The separation mechanism in chiral SFC relies on the differential interaction of the enantiomers with a chiral stationary phase. The mobile phase, typically supercritical carbon dioxide modified with a small amount of an organic solvent like methanol, carries the sample through the column. The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for a wide range of chiral separations.
| Parameter | Typical Conditions for Chiral SFC |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol, Ethanol) |
| Detection | UV, Mass Spectrometry (MS) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed and robust method for the enantiomeric separation of chiral molecules, including precursors like this compound. google.com This technique often involves derivatization of the analyte to enhance its chromatographic properties and detectability.
For the analysis of related chiral amines, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine, has proven effective. researchgate.net This reaction forms diastereomeric isoindolone derivatives that can be separated on a standard achiral reversed-phase column. researchgate.net The resulting diastereomers exhibit different retention times, allowing for their quantification. researchgate.net
A patent describes an HPLC method for analyzing the chiral purity of 3-aminopiperidine, a related compound, using a ChromTech CHIRAL-AGP column. google.com The mobile phase consisted of a phosphate (B84403) buffer and isopropanol, with UV detection at 254 nm. google.com This approach demonstrates the utility of glycoprotein-based chiral stationary phases for such separations. google.com
| Parameter | HPLC Conditions for Chiral Amine Analysis |
| Stationary Phase | Chiral Stationary Phase (e.g., ChromTech CHIRAL-AGP) or Reversed-Phase (e.g., C18) after derivatization |
| Mobile Phase | Aqueous buffer/Organic modifier (e.g., Phosphate buffer/Isopropanol) |
| Derivatizing Agent | o-Phthalaldehyde (OPA) and a chiral thiol (e.g., N-Boc-D-Cys) |
| Detection | UV or Fluorescence |
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the stereochemical identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard 1D NMR (¹H and ¹³C) confirms the connectivity of the molecule, advanced 2D NMR techniques can provide information about the stereochemistry. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, which can be indicative of their relative stereochemistry. For definitive assignment of absolute configuration, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can induce diastereomeric environments, leading to distinguishable chemical shifts for the enantiomers.
Mass Spectrometry (MS) Applications in Chiral Analysis
Mass Spectrometry (MS) is a highly sensitive detection method often coupled with chromatographic techniques (LC-MS or SFC-MS). While MS itself does not typically distinguish between enantiomers, its coupling with a chiral separation method allows for the sensitive and selective detection of each enantiomer as it elutes from the column. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ for this compound would be approximately 229.11829. uni.lu This allows for unambiguous identification and quantification, even in complex matrices.
Determination of Enantiomeric Excess and Purity
The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. In the context of this compound, a high enantiomeric excess is crucial for its intended use.
The determination of enantiomeric excess is typically performed using the chromatographic methods described above (chiral SFC or HPLC). By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the (S)- to (R)-enantiomer can be calculated. The enantiomeric excess is then determined using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Commercially available this compound is often cited with a purity of 97% or higher, which generally refers to the chemical purity. achemblock.comfishersci.com The enantiomeric purity is a separate and critical parameter that must be assessed using chiral analysis techniques.
| Analysis | Methodology | Outcome |
| Enantiomeric Separation | Chiral SFC, Chiral HPLC | Baseline separation of (S) and (R) enantiomers |
| Stereochemical Assignment | NMR with chiral auxiliaries, X-ray crystallography (of a suitable derivative) | Unambiguous determination of the absolute configuration |
| Enantiomeric Excess (ee) | Integration of peak areas from chiral chromatogram | Quantitative measure of enantiomeric purity |
Computational Chemistry and Modeling of S 3 Boc Amino 2,6 Dioxopiperidine
Theoretical Studies on Reaction Mechanisms and Enantiofacial Selectivity
While specific theoretical studies focusing exclusively on the reaction mechanism for the synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine are not extensively detailed in publicly available literature, computational methods are instrumental in understanding similar transformations. The synthesis of chiral molecules like this often involves stereoselective reactions, and computational chemistry can elucidate the factors governing this selectivity.
For related glutarimide (B196013) compounds, theoretical studies, often employing Density Functional Theory (DFT), are used to model reaction pathways. These studies can calculate the energy barriers for different approaches of a reactant to a prochiral center, thereby predicting the most likely stereochemical outcome. For instance, in the asymmetric hydrogenation or amination of a precursor, computational models can map the potential energy surface of the reaction. This mapping helps identify the transition state structures and their corresponding energies for the formation of (S) and (R) enantiomers.
A key aspect of these theoretical investigations is understanding enantiofacial selectivity. This is often achieved by modeling the interaction between the substrate and a chiral catalyst. The calculations can reveal non-covalent interactions, such as hydrogen bonds and steric repulsions, within the catalyst-substrate complex that favor the formation of one enantiomer over the other. For example, rhodium-catalyzed enantioselective reactions are used for the late-stage modification of glutarimide derivatives, where high levels of asymmetric induction are achieved under mild conditions. nih.gov Computational analysis of these reactions can rationalize the observed stereoselectivity by identifying the specific interactions that stabilize the transition state leading to the desired (S)-enantiomer.
Molecular Docking and Binding Interaction Analysis for Scaffold Design
The glutarimide ring is a well-established pharmacophore, crucial for the activity of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which bind to the Cereblon (CRBN) E3 ubiquitin ligase. rscf.rurscf.runih.gov this compound serves as a valuable scaffold for creating derivatives that can be explored for similar biological activities. Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target.
In the context of designing new therapeutic agents based on this scaffold, molecular docking studies are performed to understand how modifications to the 3-position of the piperidine-2,6-dione ring affect binding to targets like CRBN. The Boc-amino group provides a synthetic handle for introducing a wide variety of substituents. Docking simulations can predict how these different R-groups will fit into the binding pocket and what new interactions they might form.
For example, studies on glutarimide derivatives have shown that binding to CRBN is primarily mediated by the glutarimide ring itself. researchgate.net Docking simulations reveal key hydrogen bonds between the glutarimide amide and carbonyl groups and specific residues in the CRBN binding pocket. The stereochemistry at the C3 position is critical; the (S)-enantiomer often shows significantly higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net Molecular modeling can rationalize this preference by showing a more favorable fit and stronger interactions for the (S)-isomer.
By using this compound as a starting scaffold, medicinal chemists can computationally screen a virtual library of derivatives. The process involves:
Generating a 3D model of the derivative.
Docking the model into the crystal structure of the target protein (e.g., CRBN, PDB ID: 5FQD, 6XK9). nih.gov
Scoring the binding poses based on predicted binding energy.
Analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide further optimization.
This in silico approach helps prioritize which novel derivatives are most promising for synthesis and biological evaluation, saving significant resources. nih.gov
In Silico Prediction of Molecular Properties for Scaffold Optimization
Beyond predicting binding affinity, computational tools are essential for evaluating the drug-likeness and pharmacokinetic profiles of new chemical entities. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a crucial step in scaffold optimization. nih.govresearchgate.netiipseries.org For derivatives of the this compound scaffold, various molecular properties can be calculated to assess their potential as drug candidates.
Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms are used to estimate key physicochemical and pharmacokinetic parameters. iipseries.org These predictions help researchers to fine-tune the molecular structure to achieve a balance of potency, selectivity, and favorable ADMET properties.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₄ | PubChem nih.gov |
| Molecular Weight | 228.24 g/mol | PubChem nih.gov |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
This data is computationally generated.
For novel derivatives built upon this scaffold, a more extensive set of properties would be predicted using specialized software.
Table 2: Examples of In Silico ADMET Predictions for Scaffold Optimization
| Parameter | Description | Importance in Scaffold Optimization |
|---|---|---|
| Aqueous Solubility | Predicts the solubility of the compound in water. | Poor solubility can lead to low bioavailability. Modifications can be made to the scaffold to improve this property. |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. frontiersin.org | Guides the design of orally bioavailable drugs. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs to avoid CNS side effects. frontiersin.org |
| CYP450 Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. The scaffold can be modified to avoid this. researchgate.net |
| hERG Inhibition | Predicts the potential for cardiotoxicity. | A critical safety checkpoint. Modifications are made to mitigate this risk. |
| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. frontiersin.org |
By integrating these in silico predictions, chemists can intelligently modify the this compound scaffold. For instance, if a derivative shows high predicted binding affinity but also high potential for hERG inhibition, the model can suggest structural changes to reduce cardiotoxicity while maintaining the desired binding interactions. This iterative cycle of computational design, prediction, and optimization is fundamental to modern drug discovery. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Asymmetric Synthetic Methodologies for Dioxopiperidines
The synthesis of enantiomerically pure dioxopiperidines like (S)-3-Boc-amino-2,6-dioxopiperidine is a critical area of ongoing research. Future work is aimed at moving beyond classical resolution techniques toward more efficient and scalable asymmetric methods that establish the crucial stereocenter with high precision.
Emerging strategies focus on catalytic enantioselective reactions. Organocatalysis, for instance, presents a powerful, metal-free approach. A notable example is the use of N-heterocyclic carbene (NHC) catalysis in a formal [3+3] annulation reaction between enals and substituted malonamides to produce highly functionalized glutarimide (B196013) derivatives with excellent enantioselectivity. acs.org Similarly, chiral N,N'-dioxide–metal complexes have been successfully employed in tandem Michael/ring-closure reactions to afford substituted chiral glutarimides in high yields and enantioselectivities. researchgate.net
Transition-metal catalysis also offers promising avenues. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to create chiral 3-substituted piperidines from pyridine (B92270) precursors, demonstrating broad functional group tolerance and scalability. acs.org While focused on piperidines, these principles can be adapted for dioxopiperidine synthesis. The development of methodologies for the direct, asymmetric functionalization of the glutarimide ring is a key objective. thieme-connect.comthieme-connect.com
Table 1: Comparison of Emerging Asymmetric Synthetic Methodologies for Dioxopiperidine and Related Scaffolds
| Methodology | Catalyst Type | Key Reaction | Advantages | Reference |
| NHC Catalysis | Organocatalyst (N-Heterocyclic Carbene) | Formal [3+3] Annulation | Metal-free, excellent enantioselectivity, single operation. | acs.org |
| Chiral Metal Complex | N,N'-dioxide–Yb(OTf)₃ | Tandem Michael/Ring-Closure | High yields, high diastereo- and enantioselectivity. | researchgate.net |
| Rhodium Catalysis | Transition Metal (Rhodium) | Asymmetric Reductive Heck | High enantioselectivity, broad functional group tolerance. | acs.org |
| Organocatalysis | General | Various (e.g., Michael Addition) | Enantioselective synthesis of spiroglutarimides. | thieme-connect.comthieme-connect.com |
Exploration of New Chemical Transformations for Scaffold Diversification
The glutarimide scaffold of this compound is a prime candidate for chemical diversification to explore new structure-activity relationships (SAR). Future research is focused on developing novel chemical transformations to modify this core structure, enabling the creation of extensive compound libraries. thieme-connect.commdpi.com
After the removal of the Boc protecting group, the resulting primary amine at the C3 position serves as a key handle for diversification, most notably for attaching linkers in PROTAC synthesis. nih.gov However, direct functionalization of the piperidine (B6355638) ring itself represents a significant frontier. Methods for C-H functionalization are particularly sought after as they allow for the introduction of substituents at various positions on the ring without the need for pre-installed functional groups. acs.org
Other promising strategies include:
Michael Addition Reactions: Utilizing the glutarimide ring as a Michael acceptor or donor to introduce substituents. researchgate.netthieme-connect.com
Multicomponent Reactions: Combining several starting materials in a single step to rapidly build molecular complexity around the dioxopiperidine core. thieme-connect.comthieme-connect.com
Reductive Amination and Cyclization Cascades: Developing one-pot procedures to construct diverse piperidine derivatives from acyclic precursors. mdpi.com
These transformations will allow chemists to systematically modify the scaffold's properties, such as binding affinity, selectivity, and pharmacokinetics, thereby expanding its utility beyond its current applications. mdpi.comresearchgate.net
Advanced Applications in Targeted Drug Discovery and Design
The deprotected form of this compound, 3-aminopiperidine-2,6-dione (B110489), is a well-established binder of the E3 ligase Cereblon. nih.gov This has positioned it as a cornerstone in the field of targeted protein degradation via PROTACs. Future research will undoubtedly continue to leverage this interaction for designing novel degraders against a wide array of disease-causing proteins.
Beyond protein degradation, the piperidine and glutarimide scaffolds are considered "privileged structures" in drug discovery due to their frequent appearance in approved drugs and their favorable physicochemical properties. nih.govnih.gov Advanced applications will involve using this compound as a starting point for designing molecules that target other protein classes. Through scaffold hopping and computational design, derivatives can be synthesized to target G protein-coupled receptors (GPCRs), ion channels, and enzymes, moving beyond the established E3 ligase space. nih.govpreprints.org The inherent chirality of the starting material is crucial for achieving high-affinity and selective interactions with biological targets. acs.org
Table 2: Applications of the Piperidine-2,6-dione Scaffold in Drug Discovery
| Application Area | Target Class | Role of the Scaffold | Key Compound Example | Reference |
| Targeted Protein Degradation | E3 Ubiquitin Ligases (e.g., Cereblon) | Ligand to recruit the E3 ligase for target ubiquitination. | Pomalidomide-based PROTACs | nih.gov |
| Oncology | Various (e.g., Kinases, Receptors) | Core structural framework for inhibitors and modulators. | Niraparib | acs.org |
| Central Nervous System Disorders | Neurotransmitter Receptors/Transporters | Bioisosteric replacement and conformational constraint. | (-)-Preclamol | acs.org |
| Inflammation & Immunology | Immune Receptors | Basis for immunomodulatory drugs (IMiDs). | Lenalidomide (B1683929) | nih.gov |
Integration with High-Throughput Synthesis and Screening Platforms
To fully realize the potential of the dioxopiperidine scaffold, its diversification must be coupled with high-throughput synthesis and screening. Emerging trends point toward the integration of automated chemical synthesis platforms with biological screening assays to accelerate the drug discovery cycle. nih.gov
Flow chemistry, for example, allows for the rapid, safe, and scalable synthesis of compound libraries. chemrxiv.org By adapting the synthesis of dioxopiperidine derivatives to flow reactors and coupling this with automated purification systems, researchers can generate large libraries of analogs based on the this compound core. nih.gov This "direct-to-biology" approach involves synthesizing compounds in assay-ready formats (e.g., 384-well plates), which can then be directly transferred to high-throughput screening platforms for rapid evaluation. semanticscholar.org
Computational tools play a vital role in this integrated approach. By designing virtual libraries around the core scaffold, researchers can prioritize the synthesis of compounds with the highest probability of being active, making the entire process more efficient. nih.govfrontiersin.org This synergy between computational design, automated high-throughput synthesis, and rapid biological screening represents the future of exploiting valuable building blocks like this compound for the discovery of new medicines. nih.govgenepep.com
Q & A
Basic Research Questions
Q. How can (S)-3-Boc-amino-2,6-dioxopiperidine be synthesized with high enantiomeric purity?
- Methodological Answer : The synthesis involves a multi-step protocol starting from 3-amino-2,6-dioxopiperidine. Key steps include Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) and purification via recrystallization from acetone or ethyl acetate. Enantiomeric purity is ensured by chiral HPLC or polarimetry, with critical parameters including reaction temperature (0–25°C) and stoichiometric control of formaldehyde in the hydroxymethylation step .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm regioselectivity and stereochemistry (e.g., δ 7.20 ppm for NH in DMSO-d₆ ).
- Mass spectrometry (CI/CH₄) to verify molecular weight (e.g., m/z 257 [M-1] ).
- Elemental analysis for purity assessment (e.g., deviation ≤0.3% for C, H, N ).
- Melting point determination to identify crystalline consistency (e.g., 216.5–217.5°C for intermediates ).
Q. How does the Boc-protecting group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 40°C for 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) and compare with unprotected analogs. The tert-butoxycarbonyl group typically enhances stability in acidic media but may hydrolyze under strongly basic conditions (pH >10) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Apply iterative analysis frameworks:
- Replicate experiments under standardized conditions (e.g., RAW 264.7 cell assays for TNF-α inhibition ).
- Meta-analysis of published protocols to identify variables (e.g., LPS concentration, incubation time).
- Contradiction mapping using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Example: Discrepancies in IC₅₀ values may stem from divergent cell viability assays (e.g., CellTiter 96 vs. MTT ).
Q. How can structure-activity relationships (SAR) guide the design of novel anti-inflammatory derivatives?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the piperidine nitrogen (e.g., phthalimidinyl or benzenedisulfonimid groups) to enhance TNF-α suppression .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to TNF-α or NF-κB targets.
- Biological validation : Test analogues in LPS-induced neuroinflammation models, measuring cytokine levels via ELISA .
Q. What in vivo models are appropriate for assessing the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent models : Administer the compound intravenously (5–10 mg/kg) and collect plasma/brain samples at timed intervals.
- LC-MS/MS quantification : Use a C18 column with mobile phase (0.1% formic acid/acetonitrile) for sensitivity (LOQ ≤1 ng/mL).
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and statistical power calculations .
Data Management and Reproducibility
Q. How can researchers balance open data sharing with privacy concerns in studies involving patient-derived samples?
- Methodological Answer :
- De-identification : Remove direct identifiers (e.g., names, addresses) and apply k-anonymity to datasets.
- Controlled access : Use repositories like Zenodo with embargo periods and Data Use Agreements (DUAs).
- Ethical frameworks : Align with GDPR and institutional review boards (IRBs) for consent forms allowing secondary data use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
